Boc-D-Pyroglutaminol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Boc-D-Pyroglutaminol typically involves the protection of pyroglutamic acid followed by reduction to obtain the corresponding amino alcohol compound . The general synthetic route includes:
Protection of Pyroglutamic Acid: Pyroglutamic acid is first protected using tert-butoxycarbonyl (Boc) groups to form Boc-pyroglutamic acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and reduction steps, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Boc-D-Pyroglutaminol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Further reduction can lead to the formation of different amino alcohol derivatives.
Substitution: It can participate in substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Boc group.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Various amino alcohol derivatives.
Substitution: Compounds with different functional groups replacing the Boc group.
Scientific Research Applications
Boc-D-Pyroglutaminol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Boc-D-Pyroglutaminol is related to its role as a chiral auxiliary in peptide synthesis. It allows for the selective formation of peptide bonds in a stereocontrolled manner, which is crucial for the synthesis of complex peptide sequences. The compound interacts with molecular targets and pathways involved in peptide bond formation, ensuring the correct stereochemistry is achieved.
Comparison with Similar Compounds
Boc-D-Pyroglutaminol is unique compared to other similar compounds due to its specific role as a chiral auxiliary in peptide synthesis. Similar compounds include:
Boc-L-Pyroglutaminol: The L-enantiomer of this compound, used in similar applications but with different stereochemistry.
N-Cbz-Pyroglutaminol: Another protected form of pyroglutaminol, used in peptide synthesis with different protecting groups.
N-Methoxycarbonyl-Pyroglutaminol: Similar to this compound but with a different protecting group, used in peptide synthesis.
Properties
IUPAC Name |
tert-butyl (2R)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(6-12)4-5-8(11)13/h7,12H,4-6H2,1-3H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYVBJAPYGKIEN-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CCC1=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10526322 | |
Record name | tert-Butyl (2R)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10526322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128811-37-0 | |
Record name | 1,1-Dimethylethyl (2R)-2-(hydroxymethyl)-5-oxo-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128811-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (2R)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10526322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.